

Application Notes and Protocols for ML218 Hydrochloride in Neuronal Electrophysiology

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Compound of Interest

Compound Name: ML218 hydrochloride

Cat. No.: B2892686

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels, specifically targeting Cav3.1, Cav3.2, and Cav3.3 subtypes. These channels play a crucial role in regulating neuronal excitability, including the generation of burst firing in various neuronal populations. This document provides detailed application notes and electrophysiology protocols for characterizing the effects of **ML218 hydrochloride** on neurons, with a focus on whole-cell patch-clamp recordings in brain slices.

Data Presentation

Quantitative Effects of ML218 on Neuronal Activity

The following table summarizes the key quantitative data regarding the inhibitory effects of ML218 on T-type calcium channels and associated neuronal firing properties.

Parameter	Value	Cell Type	Reference
IC ₅₀ (Cav3.2)	310 nM	Recombinant	[1][2]
IC ₅₀ (Cav3.3)	270 nM	Recombinant	[1][2]
Working Concentration	3 µM	Subthalamic Nucleus (STN) Neurons	[3]
T-type Ca ²⁺ Current Inhibition	~45%	STN Neurons	[3]
Low Threshold Spike (LTS) Amplitude Inhibition	>50%	STN Neurons	[3]
Rebound Burst Activity Depression	>60%	STN Neurons	[3]

Experimental Protocols

Rodent Brain Slice Preparation for Electrophysiology

This protocol describes the preparation of acute brain slices from rodents for subsequent electrophysiological recordings.

Materials:

- Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
- Small animal guillotine or surgical scissors
- Dissection tools (forceps, scissors, spatula)
- Vibrating microtome (vibratome)
- Cyanoacrylate glue
- Carbogen gas (95% O₂, 5% CO₂)
- Ice-cold slicing solution (see composition below)

- Artificial cerebrospinal fluid (aCSF) (see composition below)
- Recovery chamber

Solutions:

- Slicing Solution (ice-cold):
 - Sucrose: 210 mM
 - KCl: 2.5 mM
 - NaH_2PO_4 : 1.25 mM
 - NaHCO_3 : 26 mM
 - Glucose: 10 mM
 - MgCl_2 : 7 mM
 - CaCl_2 : 0.5 mM
 - Continuously bubbled with carbogen gas.
- Artificial Cerebrospinal Fluid (aCSF):
 - NaCl: 124 mM
 - KCl: 2.5 mM
 - NaH_2PO_4 : 1.25 mM
 - NaHCO_3 : 26 mM
 - Glucose: 10 mM
 - MgCl_2 : 1 mM
 - CaCl_2 : 2 mM

- Continuously bubbled with carbogen gas.

Procedure:

- Anesthetize the rodent according to approved institutional animal care and use committee (IACUC) protocols.
- Once deeply anesthetized, rapidly decapitate the animal.
- Quickly dissect the brain and place it in ice-cold, carbogenated slicing solution.
- Trim the brain to obtain the desired region of interest (e.g., the subthalamic nucleus).
- Glue the trimmed brain block onto the vibratome stage.
- Submerge the stage in the ice-cold, carbogenated slicing solution.
- Cut coronal or sagittal slices at a desired thickness (e.g., 250-300 μm).
- Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedures for whole-cell voltage-clamp and current-clamp recordings to investigate the effects of **ML218 hydrochloride**.

Materials:

- Patch-clamp amplifier and data acquisition system
- Microscope with differential interference contrast (DIC) optics
- Micromanipulator
- Borosilicate glass capillaries for patch pipettes

- Pipette puller
- Recording chamber with perfusion system
- **ML218 hydrochloride** stock solution (e.g., 10 mM in DMSO)

Solutions:

- External Solution (aCSF): Same as the aCSF for slice recovery.
- Internal Solution (for T-type Ca^{2+} current recording):
 - Cs-Methanesulfonate: 120 mM
 - HEPES: 10 mM
 - EGTA: 10 mM
 - MgCl_2 : 2 mM
 - $\text{Na}_2\text{-ATP}$: 4 mM
 - Na-GTP: 0.3 mM
 - Adjust pH to 7.3 with CsOH.
- Internal Solution (for current-clamp recording):
 - K-Gluconate: 135 mM
 - KCl: 5 mM
 - HEPES: 10 mM
 - EGTA: 0.5 mM
 - Mg-ATP: 2 mM
 - Na-GTP: 0.2 mM

- Na₂-Phosphocreatine: 4 mM
- Adjust pH to 7.25 with KOH.

Procedure:

A. Voltage-Clamp Protocol to Measure T-type Ca²⁺ Currents:

- Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF.
- Identify target neurons (e.g., in the STN) using the microscope.
- Pull patch pipettes with a resistance of 3-6 MΩ and fill with the Cs-based internal solution.
- Approach a neuron and form a gigaohm seal (>1 GΩ).
- Rupture the membrane to achieve the whole-cell configuration.
- Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type calcium channels.
- Apply a series of depolarizing voltage steps (e.g., from -80 mV to -20 mV in 10 mV increments) to elicit T-type currents.
- Establish a stable baseline recording of the T-type Ca²⁺ current.
- Bath-apply **ML218 hydrochloride** at the desired concentration (e.g., 3 μM) and record the current for several minutes to observe the inhibitory effect.[3]
- Wash out the drug by perfusing with aCSF to observe any reversal of the effect.

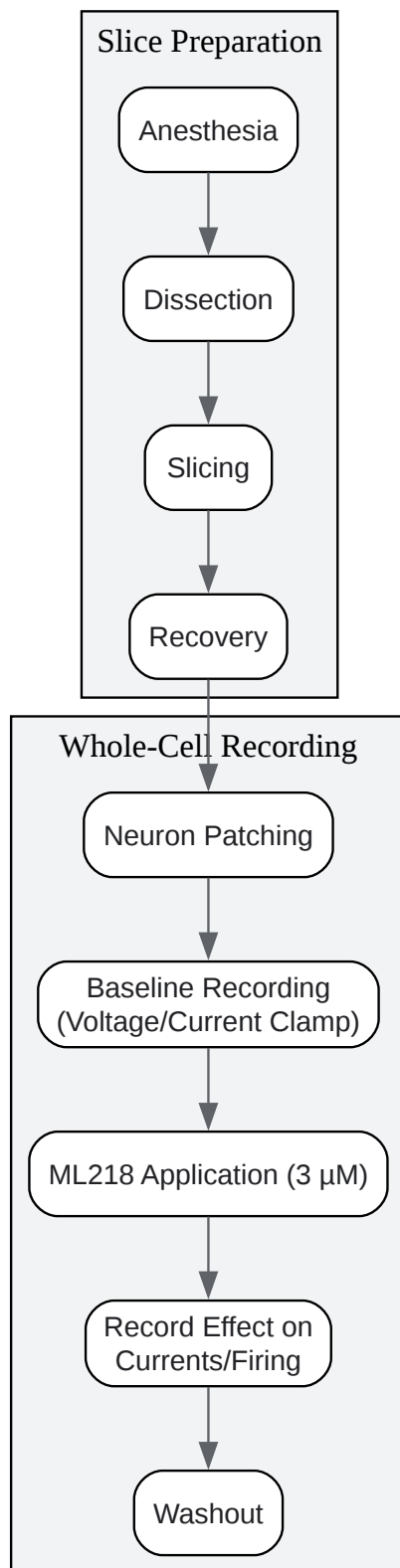
B. Current-Clamp Protocol to Measure Low Threshold Spike (LTS) and Rebound Burst Activity:

- Follow steps 1-5 from the voltage-clamp protocol, but use the K-Gluconate-based internal solution.
- Switch to current-clamp mode and record the resting membrane potential.

- To elicit an LTS, inject a hyperpolarizing current pulse (e.g., -100 to -200 pA for 500 ms) to deinactivate T-type channels, followed by a return to the resting potential. The subsequent depolarization is the LTS.
- To elicit rebound burst firing, inject a hyperpolarizing current pulse followed by a small depolarizing current pulse (e.g., +20 pA).[3]
- Record baseline LTS and rebound burst activity.
- Bath-apply **ML218 hydrochloride** (e.g., 3 μ M) and record the changes in LTS amplitude and the number of spikes in the rebound burst.[3]
- Perform a washout to observe potential recovery.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams



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References

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